molecular formula C16H14ClN B1621574 4-Chloro-2,2-diphenylbutanenitrile CAS No. 68318-96-7

4-Chloro-2,2-diphenylbutanenitrile

Cat. No.: B1621574
CAS No.: 68318-96-7
M. Wt: 255.74 g/mol
InChI Key: LCROJVAYYOEZCF-UHFFFAOYSA-N
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Description

This compound belongs to a broader class of chlorinated hydrocarbons, which are notable for their applications in pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name

4-chloro-2,2-diphenylbutanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN/c17-12-11-16(13-18,14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCROJVAYYOEZCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCCl)(C#N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80381647
Record name 4-chloro-2,2-diphenylbutanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.74 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68318-96-7
Record name α-(2-Chloroethyl)-α-phenylbenzeneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68318-96-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-chloro-2,2-diphenylbutanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences between 4-Chloro-2,2-diphenylbutanenitrile and related compounds:

Compound Name CAS Molecular Formula Key Substituents/Features Reference
This compound - C₁₆H₁₄ClN Two phenyl (C₆H₅) groups at C2, Cl at C4 Target
(3RS)-4-(Dimethylamino)-3-methyl-2,2-diphenylbutanenitrile (Isodidiavalo) 6293-01-2 C₁₉H₂₂N₂ Dimethylamino (N(CH₃)₂) at C4, methyl at C3
2-(4-Chlorophenyl)hexanenitrile 2124-74-5 C₁₂H₁₄ClN Hexane chain, single 4-chlorophenyl at C2
2-(4-Chlorophenyl)-3-oxobutanenitrile 5219-07-8 C₁₀H₈ClNO Oxo (C=O) group at C3
4-(4-Chlorophenyl)-2-(2,4-dichlorophenyl)-4-oxobutanenitrile 1424386-60-6 C₁₆H₁₀Cl₃NO Oxo at C4, dichlorophenyl at C2
2-(4-Chlorophenyl)-3-methylbutanenitrile 2012-81-9 C₁₁H₁₂ClN Methyl at C3, single 4-chlorophenyl at C2
Key Observations:
  • Substituent Effects: The dimethylamino group in Isodidiavalo () introduces electron-donating properties, contrasting with the electron-withdrawing chlorine in the target compound. This affects reactivity in nucleophilic reactions.
  • Chain Length : 2-(4-Chlorophenyl)hexanenitrile () has a longer alkyl chain, likely reducing melting point and increasing lipophilicity compared to the shorter butanenitrile backbone.

Physical and Chemical Properties

Property This compound (Inferred) 2-(4-Chlorophenyl)-3-oxobutanenitrile Isodidiavalo
Molecular Weight ~259.75 g/mol 193.63 g/mol 290.40 g/mol
Polarity Low (non-polar phenyl groups) High (due to oxo group) Moderate (polar dimethylamino)
Melting Point Likely >100°C (steric hindrance) Not reported Not reported
Solubility Low in water, high in organic solvents Higher in polar aprotic solvents Moderate in alcohols
Reactivity Insights:
  • Electrophilicity : Dichlorophenyl-substituted analogs (e.g., ) exhibit increased electrophilicity at the nitrile group due to electron-withdrawing Cl atoms.
  • Hydrogen Bonding : Oxo-containing compounds () may form stronger intermolecular interactions, affecting crystallinity and stability .
Functional Group Impact:
  • Pharmaceuticals: Isodidiavalo’s dimethylamino group () suggests utility in bioactive molecules, whereas the target’s diphenyl groups may enhance lipid solubility for drug delivery.
  • Agrochemicals : Longer-chain analogs () are tailored for pesticidal activity, while chlorine substituents improve resistance to environmental degradation.

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